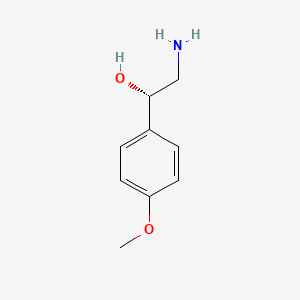

(S)-2-amino-1-(4-methoxyphenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEPONWCAMNCOY-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral 1,2 Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols, also known as vicinal amino alcohols, are a privileged structural motif in organic chemistry. nih.gov Their importance stems from their widespread presence in biologically active molecules, including natural products and pharmaceuticals, and their versatile applications as tools in asymmetric synthesis. nih.govresearchgate.net This class of compounds is integral to the construction of complex molecular architectures with precise stereochemical control.

The utility of chiral 1,2-amino alcohols in asymmetric synthesis is multifaceted:

Chiral Building Blocks: As enantiomerically pure compounds, they serve as foundational starting materials for the synthesis of more complex chiral molecules. researchgate.net The stereocenter within the amino alcohol is incorporated directly into the final product's scaffold. This is particularly valuable in the pharmaceutical industry, where the chirality of a drug molecule is often critical to its therapeutic efficacy.

Chiral Auxiliaries: These molecules can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, inducing stereoselectivity. mdpi.comsigmaaldrich.com The auxiliary introduces a chiral environment that favors the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary can be cleaved and often recovered for reuse. sigmaaldrich.com Amino alcohols like ephedrine (B3423809) and pseudoephedrine are classic examples of this application.

Chiral Ligands and Catalysts: The amino and hydroxyl groups can coordinate to metal centers, making 1,2-amino alcohols excellent precursors for chiral ligands used in transition-metal catalysis. mdpi.com These ligands create a chiral pocket around the metal, enabling enantioselective transformations such as asymmetric hydrogenations, oxidations, and carbon-carbon bond-forming reactions. They have also been employed as organocatalysts in various reactions. mdpi.com

The rigid cyclic skeleton of some 1,2-amino alcohols, such as cis-1-amino-2-indanol, makes them particularly effective as ligands in catalysts for reactions like the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com The prevalence of the 1,2-amino alcohol framework in over 80 FDA-approved drugs underscores its profound importance in medicinal chemistry and the continuous need for efficient methods to access these structures. nih.gov

Strategic Role of S 2 Amino 1 4 Methoxyphenyl Ethanol As a Chiral Building Block

(S)-2-amino-1-(4-methoxyphenyl)ethanol serves as a valuable chiral building block, or synthon, for the construction of more complex, enantiopure molecules. Its strategic importance lies in the combination of its predefined stereochemistry and the versatile functional groups—a primary amine, a secondary alcohol, and an electron-rich aromatic ring—which allow for a variety of subsequent chemical modifications.

While its direct applications are specialized, its role can be understood through the utility of the broader phenylethanolamine class as intermediates in pharmaceutical synthesis. researchgate.netlookchem.com The (R)-enantiomer of the parent compound, phenylethanolamine, is a substrate for the enzyme phenylethanolamine N-methyltransferase, which is involved in the biosynthesis of epinephrine. wikipedia.orgnih.gov This biological relevance highlights the importance of the stereochemistry in this class of molecules.

The synthesis of complex target molecules often relies on the use of such chiral precursors to install a key stereocenter early in the synthetic sequence. For example, a patented method describes the preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a derivative of the title compound, via the catalytic hydrogenation of a corresponding cyanohydrin derivative. google.com This transformation converts the nitrile group into a primary amine, yielding a structure that serves as a precursor for the pharmaceutical agent Venlafaxine. In this context, this compound or its precursors act as key intermediates where the stereochemistry and core structure are established before further elaboration.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | 95 °C at 1 mmHg (for related compound 1-(4-methoxyphenyl)ethanol) chemicalbook.com |

| Melting Point | 55-57 °C (for parent compound (S)-phenylethanolamine) wikipedia.org |

| Computed XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Note: Some physical properties are for closely related compounds as specific experimental data for the title compound is limited. Computed data is derived from cheminformatics models.

Evolution of Synthetic Methodologies for Enantiopure Phenylethanolamine Derivatives

Chemo-Catalytic and Asymmetric Chemical Synthesis

Chemical synthesis provides a robust platform for the production of enantiopure compounds through various strategic approaches. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Enantioselective Reduction Strategies

Enantioselective reduction is a powerful tool for establishing the desired stereochemistry at the carbinol center of the target molecule. This can be achieved through the direct hydrogenation of a prochiral precursor or by reducing a ketone to a chiral alcohol which then serves as a precursor.

Transition metal-catalyzed hydrogenation is a widely used method for the reduction of carbonyl groups. The enantioselectivity of these reactions is typically induced by the use of chiral modifiers or ligands that coordinate to the metal surface.

Palladium Nanoparticles: Palladium nanoparticles (PdNPs) have emerged as effective catalysts for various hydrogenation reactions. For the synthesis of chiral amino alcohols, PdNPs can be used in conjunction with chiral modifiers. The surface of the palladium nanoparticles can be modified with a chiral molecule, such as an alkaloid (e.g., cinchonidine), which creates a chiral environment for the hydrogenation of a precursor like 2-amino-1-(4-methoxyphenyl)ethanone. The interaction between the substrate, the chiral modifier, and the catalyst surface directs the hydrogen addition to one face of the carbonyl group, leading to the preferential formation of one enantiomer. The efficiency of such systems is influenced by factors including nanoparticle size, support material, and the specific chiral modifier used.

Raney Nickel: Raney Nickel is a versatile and cost-effective hydrogenation catalyst. Similar to palladium, its enantioselectivity can be enhanced by modification with chiral compounds. For the asymmetric hydrogenation of α-amino ketones to produce β-amino alcohols, Raney Nickel catalysts are often modified with chiral molecules like tartaric acid or amino acids. This modification creates chiral sites on the catalyst surface, enabling the differentiation between the two enantiotopic faces of the ketone. The choice of modifier and reaction conditions, such as temperature and pressure, are critical in achieving high enantiomeric excess (ee).

| Catalyst System | Chiral Modifier | Substrate | Key Feature |

| Palladium Nanoparticles | Cinchonidine and its derivatives | α,β-Unsaturated carboxylic acids, α-amino ketones | Creates a chiral environment on the catalyst surface for enantioselective hydrogen addition. doi.org |

| Raney Nickel | Tartaric acid, Amino acids | α-amino ketones | Cost-effective catalyst with induced chirality for asymmetric reduction. |

An alternative to direct hydrogenation of the amino ketone is the asymmetric reduction of a prochiral ketone to a chiral alcohol, which can then be converted to the final amino alcohol product. A common precursor for (S)-2-amino-1-(4-methoxyphenyl)ethanol is 4-methoxyacetophenone.

The asymmetric reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol can be accomplished using various chiral reducing agents or catalysts. Chiral oxazaborolidines, derived from chiral amino alcohols, are effective catalysts for the borane-mediated reduction of prochiral ketones with high enantioselectivity. The catalyst forms a complex with borane (B79455) and the ketone, facilitating the stereoselective transfer of a hydride to one face of the carbonyl group. Subsequently, the resulting chiral alcohol can be converted to the corresponding amino alcohol through methods such as a Mitsunobu reaction with a nitrogen nucleophile followed by hydrolysis.

| Precursor Ketone | Reduction Method | Chiral Catalyst/Reagent | Product |

| 4-Methoxyacetophenone | Asymmetric borane reduction | Chiral oxazaborolidines | (S)-1-(4-methoxyphenyl)ethanol |

| 2-Halo-1-(4-methoxyphenyl)ethanone | Biocatalytic reduction | Engineered ketoreductases | (S)-2-Halo-1-(4-methoxyphenyl)ethanol nih.gov |

Asymmetric Aminohydroxylation of Styrenyl Olefins

The asymmetric aminohydroxylation (AA) of olefins is a powerful method for the direct, one-step synthesis of enantiomerically enriched 1,2-amino alcohols. nih.gov This reaction involves the syn-addition of an amino group and a hydroxyl group across a double bond. For the synthesis of this compound, the starting material is 4-methoxystyrene (B147599).

The Sharpless asymmetric aminohydroxylation protocol is a well-established method that utilizes an osmium catalyst, a chiral ligand (typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)), and a nitrogen source. rsc.org By selecting the appropriate chiral ligand, either enantiomer of the amino alcohol can be obtained. For instance, using a (DHQ)₂PHAL ligand with a suitable nitrogen source like an N-halo-carbamate, the aminohydroxylation of 4-methoxystyrene can yield the desired this compound derivative with high regioselectivity and enantioselectivity. Research has shown that with 4-methoxy-substituted styrene, high enantioselectivity (≥96%) can be achieved. rsc.org

| Olefin | Catalyst System | Chiral Ligand | Nitrogen Source | Key Outcome |

| 4-Methoxystyrene | Osmium tetroxide | (DHQ)₂PHAL | N-halo-carbamates | High enantioselectivity (≥96%) for the (S)-amino alcohol derivative. rsc.org |

Resolution Techniques for Racemic Mixtures

Resolution is a classical yet effective method for obtaining enantiopure compounds from a racemic mixture. This technique relies on the separation of a mixture of diastereomers, which have different physical properties.

For the resolution of racemic 2-amino-1-(4-methoxyphenyl)ethanol (B43869), a chiral resolving agent, typically a chiral acid, is used to form diastereomeric salts. libretexts.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org The racemic amino alcohol is reacted with an enantiomerically pure chiral acid in a suitable solvent. This reaction produces a mixture of two diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from the solution. The crystallized salt is then separated by filtration, and the desired enantiomer of the amino alcohol is liberated by treatment with a base. The other enantiomer remains in the mother liquor and can also be recovered. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. nih.gov

| Racemic Mixture | Resolving Agent | Principle | Separation Method |

| (R/S)-2-amino-1-(4-methoxyphenyl)ethanol | Enantiopure chiral acids (e.g., tartaric acid, mandelic acid) | Formation of diastereomeric salts with different solubilities. libretexts.orgmdpi.com | Fractional crystallization. libretexts.org |

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. Chemo-enzymatic approaches combine the advantages of both chemical and biological catalysis.

Enzymes such as ketoreductases (KREDs) and lipases are widely employed in the synthesis of chiral alcohols and their derivatives. Ketoreductases can asymmetrically reduce a prochiral ketone precursor, 2-amino-1-(4-methoxyphenyl)ethanone, to the desired (S)-amino alcohol with high enantiomeric excess. This biocatalytic reduction typically uses a cofactor such as NADPH or NADH, which can be regenerated in situ using a secondary enzyme and a sacrificial substrate (e.g., glucose or isopropanol).

Lipases are commonly used for the kinetic resolution of racemic alcohols or their esters. In the case of racemic 2-amino-1-(4-methoxyphenyl)ethanol, a lipase (B570770) can selectively acylate one enantiomer, leaving the other unreacted. For example, in a process called transesterification, a lipase can catalyze the reaction between the racemic amino alcohol and an acyl donor (e.g., vinyl acetate). The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), producing the corresponding ester and leaving the desired (S)-enantiomer as the unreacted alcohol. The ester and the unreacted alcohol can then be separated. Similarly, a lipase can be used for the stereoselective hydrolysis of a racemic ester of the amino alcohol.

A chemo-enzymatic approach for the synthesis of (S)-betaxolol, a β-blocker, involved the lipase-catalyzed kinetic resolution of a racemic chlorohydrin precursor. mdpi.com Lipase B from Candida antarctica was used to acylate the (R)-chlorohydrin, allowing for the separation of the unreacted (S)-chlorohydrin, which was then converted to the final product. mdpi.com

| Enzymatic Approach | Enzyme Class | Substrate | Principle |

| Asymmetric Reduction | Ketoreductase (KRED) | 2-Amino-1-(4-methoxyphenyl)ethanone | Enantioselective reduction of a prochiral ketone. scielo.br |

| Kinetic Resolution | Lipase | Racemic 2-amino-1-(4-methoxyphenyl)ethanol or its ester | Enantioselective acylation or hydrolysis. nih.gov |

Enzyme-Mediated Stereoselective Transformations

Enzymes, as natural catalysts, provide unparalleled selectivity in asymmetric synthesis. Several classes of enzymes have been successfully employed to produce chiral amino alcohols with high optical purity.

While alcohol dehydrogenases (ADHs) are primarily known for the reversible oxidation of alcohols to aldehydes or ketones, their application can be coupled with other enzymes in cascade reactions for amination. More directly, a class of related enzymes, amine dehydrogenases (AmDHs), have been engineered and applied for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov These enzymes utilize an ammonia (B1221849) source and a cofactor, typically NAD(P)H, to convert a ketone into a chiral amine. whiterose.ac.ukresearchgate.net

The process involves the direct conversion of a precursor ketone, such as 1-hydroxy-2-(4-methoxyphenyl)ethanone, using an AmDH. The efficiency of this transformation can be high, with studies on analogous small hydroxylated ketones showing conversions of up to 97.1% at substrate concentrations of 50 mM. researchgate.netfrontiersin.org Engineered AmDHs have shown significant improvements in activity and stability, making them robust catalysts for preparative-scale synthesis. nih.gov For instance, semi-preparative scale-up experiments for the synthesis of related compounds like (S)-butan-2-amine have been successfully performed at substrate concentrations as high as 150 mM. frontiersin.org The stereoselectivity is generally excellent, yielding products with high enantiomeric excess (>99% ee). nih.gov

Table 1: Performance of Amine Dehydrogenases in the Synthesis of Analogous Chiral Amines and Amino Alcohols Data extrapolated from studies on structurally related substrates.

Transaminases, specifically amine transaminases (ATAs), are powerful biocatalysts for synthesizing chiral amines from prochiral ketones. nih.gov The reaction involves the transfer of an amino group from an amine donor to a ketone acceptor, a process that is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. researchgate.net For the synthesis of this compound, a precursor α-hydroxy ketone, 1-hydroxy-2-(4-methoxyphenyl)ethanone, would be subjected to asymmetric amination using an (S)-selective ω-transaminase.

The reaction equilibrium can be shifted towards product formation by using a high concentration of an inexpensive amine donor, such as isopropylamine, which is converted to acetone. google.com The stereoselectivity of transaminases is typically very high, often yielding products with over 99% enantiomeric excess. nih.gov The industrial application of ATAs has been successfully demonstrated in the synthesis of sitagliptin, highlighting their potential for large-scale pharmaceutical manufacturing. nih.gov Robust transaminases, such as one from Mycobacterium vanbaalenii, have been shown to effectively catalyze the reductive amination of various α-hydroxy ketones, achieving high conversions (80-99%) and excellent optical purity (>99% ee). nih.gov

Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations, avoiding the need for enzyme purification. The asymmetric bioreduction of prochiral ketones to chiral alcohols is a well-established application of this methodology. researchgate.net Specifically, whole cells of Lactobacillus senmaizukei have been used for the asymmetric reduction of 4-methoxyacetophenone to produce (S)-1-(4-methoxyphenyl)ethanol, a direct precursor to the target amino alcohol. researchgate.netresearchgate.net

This bioreduction can achieve excellent results, with conversions greater than 99% and an enantiomeric excess also exceeding 99%. researchgate.net The process parameters, including pH, temperature, and incubation time, can be optimized to maximize yield and selectivity. For instance, optimal conditions for the reduction by L. senmaizukei were found to be a pH of 5.80, a temperature of 29°C, and an incubation period of 50 hours. researchgate.net The resulting (S)-1-(4-methoxyphenyl)ethanol can then be chemically converted to the final amino alcohol product, this compound, through subsequent chemical steps.

Table 2: Optimized Conditions for Bioreduction of 4-methoxyacetophenone by L. senmaizukei

Multienzyme Cascades for Enhanced Efficiency

Multienzyme cascades combine multiple enzymatic steps in a single pot, mimicking natural metabolic pathways. nih.gov This approach offers several advantages, including the elimination of intermediate purification steps, reduced solvent usage, and the ability to overcome unfavorable reaction equilibria. nih.govsemanticscholar.org For the synthesis of this compound, a cascade could be designed combining an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH). semanticscholar.org

In such a linear cascade, the ADH would first oxidize a simple alcohol co-substrate to a ketone, which is then used by the AmDH to aminate the primary substrate. semanticscholar.org Cofactor recycling is a critical component of these cascades. For example, an NADPH-dependent ADH could be paired with a glucose dehydrogenase (GDH) to continuously regenerate the NADPH cofactor consumed during the reduction step. acs.org This strategy improves the atom economy and reduces the cost associated with expensive cofactors. acs.org By carefully selecting and co-immobilizing enzymes, reaction rates can be enhanced due to the close proximity of catalytic sites, a phenomenon known as substrate channeling. semanticscholar.org

Integrated One-Pot Chemo-Enzymatic Processes for this compound Synthesis

A highly effective one-pot chemo-enzymatic strategy for producing enantiopure 1,2-amino alcohols involves a two-step sequential process. lookchem.com First, an alcohol dehydrogenase (ADH) is used for the asymmetric reduction of a 2-azido ketone precursor, 2-azido-1-(4-methoxyphenyl)ethanone. This enzymatic step establishes the desired stereochemistry at the hydroxyl group, producing (S)-2-azido-1-(4-methoxyphenyl)ethanol with high enantiomeric excess (>99% ee).

Derivatization Strategies in Synthetic Pathways

Derivatization is a cornerstone strategy in the stereoselective synthesis of complex molecules like this compound. This process involves the temporary, covalent modification of one or more functional groups within a molecule to achieve a specific synthetic goal. In the context of producing this enantiopure amino alcohol, derivatization is primarily employed for two critical purposes: the resolution of racemic mixtures and the protection of reactive functional groups during intermediate synthetic steps. These strategies are essential for navigating the challenges of stereocontrol and functional group compatibility.

A prevalent and historically significant method for separating enantiomers is through their conversion into a mixture of diastereomers. wikipedia.org This is achieved by reacting the racemic compound with a single enantiomer of a second chiral compound, known as a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. wikipedia.org Once separated, the chiral resolving agent is chemically removed, yielding the isolated, enantiopure forms of the original compound.

For amino compounds like 2-amino-1-(4-methoxyphenyl)ethanol, acidic resolving agents are commonly used to form diastereomeric salts. The basic amino group of the racemate reacts with a chiral acid to create these separable salts.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class | Principle of Separation |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with racemic amines, which are then separated by fractional crystallization. wikipedia.org |

| Mandelic Acid | Chiral α-Hydroxy Acid | Reacts with racemic amines to form diastereomeric salts with differing solubilities, enabling separation via crystallization. wikipedia.org |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | A strong acid that forms well-defined crystalline salts with amines, facilitating diastereomeric resolution. |

In multi-step syntheses, it is often necessary to "protect" the reactive amino (–NH₂) and hydroxyl (–OH) groups of the this compound backbone. This prevents them from participating in unwanted side reactions. A protecting group is a temporary derivative that masks the reactivity of a functional group, can withstand the conditions of subsequent reactions, and can be removed selectively under mild conditions to restore the original functionality.

Table 2: Selected Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Reagent for Introduction | Common Deprotection Conditions |

|---|---|---|---|

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid - TFA) |

| Amino (-NH₂) | Carbobenzyloxy (Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |

| Amino (-NH₂) | Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) |

Enzymatic kinetic resolution represents a powerful biocatalytic approach to derivatization for separating enantiomers. This technique utilizes the inherent stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer in a racemic mixture. For a racemic amino alcohol, a lipase can selectively acylate one enantiomer, converting it into an amide derivative, while leaving the other enantiomer largely unreacted. google.com The resulting mixture, consisting of the derivatized amide and the unreacted amino alcohol, can then be separated using standard chromatographic or extraction methods.

This method is valued for its high enantioselectivity and operation under mild reaction conditions. The choice of enzyme and acyl donor is crucial for achieving high efficiency and selectivity. google.com

Table 3: Example of Enzymatic Kinetic Resolution via Derivatization

| Enzyme | Substrate Type | Derivatizing Agent (Acyl Donor) | Outcome |

|---|

Principles of Enantiocontrol in Phenylethanolamine Synthesis

The stereoselective synthesis of phenylethanolamines, a class of compounds that includes this compound, relies on strategies that guide the formation of a specific stereoisomer. Enantiocontrol is achieved by introducing a chiral influence during the reaction, which can be categorized into several main approaches. diva-portal.org

One fundamental strategy is substrate control , where the inherent chirality of the starting material dictates the stereochemical outcome of a new stereocenter being formed. diva-portal.org Another common method is auxiliary control , which involves covalently attaching a chiral auxiliary to the substrate. This auxiliary directs the stereoselective transformation and is subsequently removed to yield the enantiomerically enriched product. diva-portal.org

Perhaps the most direct and efficient approach is reagent-based control , particularly through asymmetric catalysis. thieme.de This involves using a small amount of a chiral catalyst—which can be a metal complex, an organocatalyst, or an enzyme—to generate a large quantity of an enantiomerically enriched product. thieme.de For the synthesis of vicinal amino alcohols, methods such as the Sharpless asymmetric aminohydroxylation of alkenes provide a direct route, although they can sometimes face challenges with regioselectivity. diva-portal.org Other advanced strategies include stereoselective electrocatalytic radical cross-couplings, which offer modular and efficient access to enantiopure amino alcohols from precursors like serine-derived chiral acids. nih.gov

Stereoselective Reaction Mechanisms

The formation of the chiral centers in this compound is governed by specific reaction mechanisms that are designed to favor one enantiomer over the other. The choice of catalyst and reaction pathway is paramount in achieving high enantioselectivity.

The structure of a chiral catalyst is the primary determinant of enantioselectivity in asymmetric reactions. The catalyst creates a chiral environment that forces the reacting molecules into a specific orientation, leading to the preferential formation of one enantiomer. The catalyst's effectiveness is a function of its three-dimensional framework, the nature of its active site, and its interaction with the substrates.

In many organocatalytic reactions, the catalyst's structure directly influences the transition state's energy, making one pathway more favorable. For instance, in reactions catalyzed by chiral amines or amino acids, the steric bulk and electronic properties of the catalyst's substituents can create a well-defined pocket that selectively binds one of the prochiral faces of the substrate. nih.gov Even subtle changes to the catalyst's backbone or functional groups can have a profound impact on the enantiomeric ratio of the product. researchgate.net The development of bifunctional catalysts, which can activate both reactants simultaneously, has proven to be a particularly effective strategy for enhancing both reaction rates and stereocontrol. nih.gov

The table below illustrates how catalyst modifications can affect stereochemical outcomes in a representative asymmetric reaction.

| Catalyst Modification | Enantiomeric Ratio (er) | Yield (%) | Observations |

| Standard Chiral Ligand | 90:10 | 85 | High selectivity under baseline conditions. |

| Increased Steric Hindrance on Ligand | 97:3 | 82 | Enhanced facial discrimination of the substrate. |

| Altered Electronic Properties (e.g., electron-withdrawing group) | 85:15 | 91 | Decreased enantioselectivity but increased reaction rate. |

| Change in Catalyst Backbone | 70:30 | 88 | Significant loss of stereocontrol, indicating a critical framework. |

This table is illustrative, based on general principles of asymmetric catalysis, showing the typical effects of catalyst structure modifications.

A common and powerful method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides. In the context of synthesizing this compound, this would typically involve the reaction of an amine with 4-methoxystyrene oxide. The success of this reaction hinges on controlling both regioselectivity (which carbon of the epoxide is attacked) and stereoselectivity (the stereochemical outcome of the attack).

The reaction involves the nucleophilic attack of an amine on one of the two electrophilic carbons of the epoxide ring. In the presence of a chiral catalyst, this attack can be directed to occur from a specific face and at a specific carbon atom. This process typically follows an SN2 mechanism, resulting in an inversion of configuration at the carbon center that is attacked. Therefore, starting with a chiral, enantiomerically pure epoxide allows for the synthesis of a specific enantiomer of the amino alcohol product. For example, the ring-opening of (R)-4-methoxystyrene oxide with ammonia or a protected amine equivalent would yield this compound. The catalyst's role is to coordinate to the epoxide, activating it towards nucleophilic attack and simultaneously shielding one face of the molecule, thereby ensuring high stereoselectivity.

Analytical Techniques for Enantiomeric Excess Determination

Verifying the success of a stereoselective synthesis requires precise analytical methods to determine the enantiomeric purity, or enantiomeric excess (ee), of the final product.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for separating and quantifying enantiomers. nih.gov The method relies on a chiral stationary phase (CSP), which is a solid support that has a chiral molecule chemically bonded to its surface. Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times, allowing for their separation. scas.co.jp

Various types of CSPs are available for the separation of amino alcohols and related compounds:

Pirkle-type (Donor-Acceptor) Phases: These CSPs, such as the (R, R) Whelk-01, utilize π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve chiral recognition. researchgate.net They are highly effective for a wide range of chiral compounds.

Macrocyclic Glycopeptide Phases: CSPs based on molecules like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating the enantiomers of polar and ionic compounds like underivatized amino acids and amino alcohols. sigmaaldrich.com

Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs, capable of separating a broad spectrum of chiral molecules. nih.gov

Crown Ether Phases: These are especially useful for the enantioseparation of compounds containing primary amine groups. nih.gov

The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution between the enantiomers. researchgate.net A normal-phase chiral LC method is often employed for compounds like β-amino acids and amino alcohols. researchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

The following table details typical parameters for a chiral HPLC method suitable for analyzing the enantiomeric purity of a compound structurally similar to this compound.

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (e.g., (R, R) Whelk-01), 250 x 4.6 mm, 5 µm | Pirkle-type CSP known for effective separation of amino-functionalized aromatic compounds. researchgate.net |

| Mobile Phase | Hexane/Ethanol (B145695)/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Normal-phase elution. The alcohol modifier and acidic additive (TFA) are crucial for peak shape and resolution. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. |

| Detection | UV at 228 nm | The methoxyphenyl group provides strong UV absorbance for sensitive detection. |

| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

This data table is based on established methods for analogous chiral compounds and serves as a representative example. researchgate.net

Despite a comprehensive search for scientific literature and data, there is insufficient specific information available in the public domain to generate a thorough and detailed article focusing solely on the research applications of This compound according to the provided outline.

The search results consistently yield information on related but distinct topics, such as:

General methodologies in asymmetric synthesis (e.g., the use of chiral auxiliaries, ligands, and organocatalysts).

The applications of structurally similar chiral amino alcohols (e.g., pseudoephedrine, indanol derivatives).

The synthesis and applications of the opposite enantiomer, (R)-2-amino-1-(4-methoxyphenyl)ethanol, particularly as a precursor in the synthesis of pharmaceuticals.

Generating an article based on this tangential information would involve extrapolation and would not adhere to the strict instructions to focus solely on "this compound" and to provide detailed, specific research findings for each outlined section. Doing so would compromise the scientific accuracy and specificity required by the prompt.

Therefore, it is not possible to provide the requested article with the required level of detail and adherence to the specified compound and outline.

Research Applications of S 2 Amino 1 4 Methoxyphenyl Ethanol in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Relevant Compounds

Integration into Natural Product Total Synthesis (e.g., Tembamide, Belamide A)

(S)-2-amino-1-(4-methoxyphenyl)ethanol is structurally integral to certain natural products. Its N-acylated derivatives, such as Tembamide, highlight its role as a core scaffold. The synthesis of Tembamide, an N-benzoyl derivative of this compound, has been achieved through innovative catalytic routes starting from commercially available materials.

One notable method involves a two-step asymmetric synthesis from 4-anisaldehyde. nih.gov This chemoenzymatic cascade demonstrates an efficient pathway to enantiopure N-acyl-β-amino alcohols. nih.gov The process begins with the synthesis of an O-benzoyl cyanohydrin intermediate, (S)-4-methoxymandelonitrile benzoate, which is then catalytically hydrogenated to yield (S)-Tembamide. The optimization of this hydrogenation step is critical for achieving high chemoselectivity and retaining the stereochemical integrity of the molecule. nih.gov

The key transformation is detailed in the table below:

| Step | Reactant | Key Reagents/Catalysts | Product | Yield | Enantiomeric Excess (e.e.) |

| 1 | 4-Anisaldehyde | Immobilized Manihot esculenta hydroxynitrile lyase (MeHNL), Candida antarctica lipase (B570770) A (CALA) | (S)-4-methoxymandelonitrile benzoate | 80% | 99% |

| 2 | (S)-4-methoxymandelonitrile benzoate | Raney Ni, H₂ | (S)-Tembamide | 32% | 98% |

This interactive table summarizes the key steps in the asymmetric synthesis of (S)-Tembamide. nih.gov

While this compound is a key structural component of Tembamide, its specific application in the total synthesis of Belamide A is not well-documented in current literature.

Synthesis of Chiral Pharmaceuticals and Intermediates

Chiral β-amino alcohols are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. ncl.res.in this compound and its analogs serve two primary roles in this context: as chiral building blocks that are incorporated directly into the final drug molecule, and as chiral auxiliaries or ligands that control the stereochemical outcome of a reaction without being part of the final structure.

The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry to ensure safety and efficacy. westlake.edu.cn Biocatalytic and asymmetric chemical methods are often employed to produce these chiral intermediates with high enantiopurity. westlake.edu.cn The β-amino alcohol moiety is present in a variety of pharmaceutical compounds, underscoring the importance of synthetic access to enantiomerically pure versions like this compound. polyu.edu.hknih.gov

As a chiral auxiliary, the amino alcohol can be temporarily attached to a prochiral substrate. Its inherent stereochemistry then directs the subsequent chemical transformation, leading to the formation of a new stereocenter with a specific configuration. After the reaction, the auxiliary can be cleaved and potentially recycled. This strategy is widely used in reactions such as asymmetric alkylations and aldol (B89426) additions to produce optically active carboxylic acids, amino acids, and other key pharmaceutical intermediates.

Construction of Substituted Cycloalkyl[b]indoles

There is currently no available scientific literature that specifically documents the use of this compound in the construction of substituted cycloalkyl[b]indoles. While the synthesis of such indole (B1671886) structures often employs chiral catalysts or auxiliaries to control stereochemistry, the direct application of this particular amino alcohol for this purpose has not been reported. nih.gov

Incorporation into Peptide Structures

This compound, as a derivative of phenylglycinol, can be utilized as a non-proteinogenic amino acid building block in peptide synthesis. researchgate.netresearchgate.net The incorporation of such unnatural amino acids into peptide chains is a powerful strategy for creating peptidomimetics with enhanced stability, constrained conformations, and novel biological activities.

In solid-phase peptide synthesis (SPPS), the amino alcohol can be suitably protected and activated for coupling with a growing peptide chain. Its introduction creates a unique structural modification in the peptide backbone, replacing a standard alpha-amino acid residue. This can disrupt or stabilize secondary structures like β-turns or helices, which can be crucial for modulating the peptide's interaction with its biological target. Phenylglycine-type amino acids are found in a variety of biologically active peptide natural products, demonstrating their significance. researchgate.net The use of building blocks like this compound allows chemists to design and synthesize novel peptides with tailored properties for therapeutic or research applications.

Analytical Characterization Methodologies for S 2 Amino 1 4 Methoxyphenyl Ethanol and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide unique insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (S)-2-amino-1-(4-methoxyphenyl)ethanol, the spectrum would exhibit characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the protons on the ethanolamine (B43304) side chain. While a specific spectrum for this exact enantiomer is not publicly cataloged, the expected chemical shifts can be inferred from structurally similar compounds such as 2-amino-1-phenylethanol (B123470) and 1-(4-methoxyphenyl)ethanol. chemicalbook.comnih.govnih.gov

The aromatic protons on the para-substituted ring typically appear as two distinct doublets. The benzylic proton (CH-OH) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂-NH₂) would also form a multiplet, coupling with the benzylic proton. The methoxy group protons would present as a sharp singlet. The protons of the amine (NH₂) and hydroxyl (OH) groups often appear as broad singlets, and their chemical shifts can vary depending on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~ 7.25 | Doublet (d) | ~ 8.6 |

| H-3', H-5' (Aromatic) | ~ 6.88 | Doublet (d) | ~ 8.6 |

| H-1 (Benzylic CH) | ~ 4.6-4.8 | Doublet of Doublets (dd) | Varies |

| H-2 (Methylene CH₂) | ~ 2.8-3.1 | Multiplet (m) | Varies |

| Methoxy (OCH₃) | ~ 3.80 | Singlet (s) | N/A |

| Amine (NH₂) | Variable (broad) | Singlet (s) | N/A |

| Hydroxyl (OH) | Variable (broad) | Singlet (s) | N/A |

Note: Data are predicted based on analogous structures. Actual values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound would confirm the presence of the nine carbon atoms in their respective chemical environments. Key signals would include those for the methoxy carbon, the two carbons of the ethanolamine side chain, and the six carbons of the aromatic ring.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4' (C-OCH₃) | ~ 159.0 |

| C-1' (Aromatic C-CH) | ~ 134.0 |

| C-2', C-6' (Aromatic CH) | ~ 127.5 |

| C-3', C-5' (Aromatic CH) | ~ 114.0 |

| C-1 (Benzylic CH-OH) | ~ 75.0 |

| C-2 (Methylene CH₂-NH₂) | ~ 50.0 |

| Methoxy (OCH₃) | ~ 55.2 |

Note: Data are predicted based on analogous structures. Actual values may vary.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. nih.gov

For this compound, the molecular formula is C₉H₁₃NO₂. The exact mass (monoisotopic mass) can be calculated based on the masses of the most abundant isotopes of its constituent elements. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would show a protonated molecular ion [M+H]⁺. The experimentally measured m/z value is then compared to the calculated value; a close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. nist.govnih.gov

Interactive Data Table: HRMS Data for C₉H₁₃NO₂

| Ion Formula | Ion Type | Calculated Mass (m/z) |

| C₉H₁₄NO₂⁺ | [M+H]⁺ | 168.0968 |

| C₉H₁₃NNaO₂⁺ | [M+Na]⁺ | 190.0787 |

| C₉H₁₂NO₂⁻ | [M-H]⁻ | 166.0823 |

Note: These are calculated theoretical values. Experimental HRMS analysis would yield a "found" value for comparison.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for tracking the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively in synthetic organic chemistry. chemistryhall.com Its primary applications include monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products, as well as identifying the components in a mixture. scirp.org

In the synthesis of this compound, for example, via the reduction of a precursor ketone like 2-amino-1-(4-methoxyphenyl)ethanone, TLC is an ideal monitoring tool. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside spots of the starting material and a co-spot containing both. chemistryhall.com The plate is then developed in an appropriate solvent system (mobile phase).

Due to the conversion of the ketone group to a more polar alcohol group, the product, this compound, will typically have a different retention factor (Rf) than the starting material. The spots can be visualized under UV light (if the compounds are UV-active) and by staining. Because the target compound contains a primary amine, a ninhydrin (B49086) stain is highly effective, producing a characteristic pink or purple spot upon heating. blogspot.comepfl.checronicon.net This allows for the clear visualization of any amine-containing compounds on the plate.

Interactive Data Table: Representative TLC Monitoring of Ketone Reduction

| Compound | Stationary Phase | Mobile Phase (Example) | Rf Value (Approx.) | Visualization Method |

| 2-amino-1-(4-methoxyphenyl)ethanone (Starting Material) | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | ~ 0.50 | UV (254 nm), Ninhydrin Stain |

| This compound (Product) | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1) | ~ 0.35 | Ninhydrin Stain |

Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions.

Theoretical and Computational Investigations of S 2 Amino 1 4 Methoxyphenyl Ethanol

Molecular Modeling and Computational Chemistry Studies

Molecular modeling of (S)-2-amino-1-(4-methoxyphenyl)ethanol involves the use of computational techniques to predict its three-dimensional structure, conformational flexibility, and various physicochemical properties. Computational chemistry methods, particularly quantum chemical calculations, are widely employed for these investigations. elixirpublishers.com

Density Functional Theory (DFT) is a common method used for geometry optimization to determine the most stable conformation of the molecule. elixirpublishers.com These calculations can also predict vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. elixirpublishers.com

Furthermore, quantum chemical calculations can determine key electronic properties that govern the molecule's reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. elixirpublishers.com A smaller gap suggests it is more likely to be reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Table 1: Calculated Molecular Properties of this compound (Illustrative) (Note: The following data is illustrative of typical outputs from computational chemistry software and is not from a specific published study on this molecule.)

| Property | Value | Method |

| Optimized Energy | -552.8 Hartree | DFT/B3LYP 6-31G |

| HOMO Energy | -5.8 eV | DFT/B3LYP 6-31G |

| LUMO Energy | 0.2 eV | DFT/B3LYP 6-31G |

| HOMO-LUMO Gap | 6.0 eV | DFT/B3LYP 6-31G |

| Dipole Moment | 2.5 Debye | DFT/B3LYP 6-31G* |

Docking Simulations for Enzyme-Substrate and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug design and understanding the molecular basis of biological activity. nih.gov For this compound, docking simulations can elucidate its potential interactions with various biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target receptor. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol, with more negative scores indicating stronger binding. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. nih.govmdpi.com

For instance, a hypothetical docking study of this compound with a G-protein coupled receptor could reveal interactions between the ligand's hydroxyl and amino groups with polar residues like Serine or Aspartate, and the methoxyphenyl group forming hydrophobic contacts within a nonpolar pocket of the receptor. mdpi.comresearchgate.net Molecular dynamics (MD) simulations can further refine these docked poses, providing insights into the stability and dynamics of the ligand-receptor complex over time. researchgate.net

Table 2: Illustrative Docking Simulation Results for this compound with a Hypothetical Receptor (Note: This table is a hypothetical representation to illustrate the type of data obtained from docking studies.)

| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Adrenergic Receptor Beta-2 | -7.5 | Asp113, Ser204 | Hydrogen Bond |

| Phe289, Trp286 | Hydrophobic (π-π stacking) | ||

| Val114 | Van der Waals | ||

| Dopamine Receptor D2 | -6.8 | Ser193, Ser197 | Hydrogen Bond |

| Phe389, His393 | Hydrophobic |

Mechanistic Insights from Quantum Chemical Calculations on this compound Reactions

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles that are often difficult to obtain experimentally. nih.gov These methods can be applied to study various reactions involving this compound, such as its metabolism or its role in a synthetic pathway.

By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. scielo.org.mx

For example, studying the oxidation of the ethanol (B145695) group in this compound would involve calculating the energetics of hydrogen abstraction by an oxidizing agent. scielo.org.mx Such calculations could predict which hydrogen atom (from the hydroxyl, amino, or alpha-carbon) is most susceptible to abstraction and provide a detailed picture of the bond-breaking and bond-forming processes. These theoretical investigations can help rationalize experimental outcomes and predict the feasibility of new reactions. nih.gov

Table 3: Hypothetical Calculated Thermodynamic Data for a Reaction Step (Note: This data is for illustrative purposes to show the output of quantum chemical calculations for a reaction mechanism.)

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Electronic Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Enthalpy Change (ΔH) (kcal/mol) | 0.0 | +14.5 | -6.2 |

| Gibbs Free Energy Change (ΔG) (kcal/mol) | 0.0 | +16.1 | -4.9 |

Sustainable and Green Chemistry Aspects in S 2 Amino 1 4 Methoxyphenyl Ethanol Production

Principles of Green Chemistry in Synthetic Pathway Design

The design of synthetic pathways for (S)-2-amino-1-(4-methoxyphenyl)ethanol is progressively being influenced by the 12 Principles of Green Chemistry. These principles serve as a framework for chemists to create more sustainable chemical processes.

A primary focus in the synthesis of this chiral amino alcohol is the application of catalysis . Traditional methods often rely on stoichiometric reagents, which are consumed in the reaction and contribute significantly to waste streams. In contrast, catalytic methods, particularly biocatalysis, utilize enzymes like ketoreductases (KREDs) or transaminases (TAs) that can perform highly selective transformations with only a small amount of the catalyst required. tudelft.nl These enzymes operate under mild conditions, further adhering to the principle of design for energy efficiency .

Atom economy , another core principle, is maximized in greener synthetic routes. Biocatalytic reductive amination, for instance, can theoretically achieve 100% atom economy by converting a ketone precursor directly into the desired chiral amine with ammonia (B1221849) as the amino donor, producing only water as a byproduct. frontiersin.org This stands in stark contrast to classical resolutions or multi-step syntheses that often generate significant waste.

Furthermore, the use of biocatalysts can help reduce derivatives . Enzymes are highly specific and can often react with one functional group in a molecule without affecting others, thereby eliminating the need for protecting and deprotecting steps which add to the complexity and waste of a synthesis. nih.gov The stereospecificity of enzymes like KREDs and TAs directly generates the desired (S)-enantiomer, avoiding the waste associated with resolving a racemic mixture, where at least 50% of the material is the undesired enantiomer. nih.govresearchgate.net

The selection of safer solvents and auxiliaries is also a key consideration. The development of enzymatic processes that can operate in aqueous media is a significant step forward in making the synthesis of chiral amino alcohols more environmentally friendly. nih.gov

Environmental Impact Assessment of Synthetic Routes (e.g., E-factor, Solvent Demand)

To quantify the environmental performance of different synthetic routes for this compound, green chemistry metrics are employed. The Environmental Factor (E-factor) and Process Mass Intensity (PMI) are two of the most widely used metrics. chemanager-online.comnih.gov

The E-factor is defined as the total mass of waste produced per unit mass of product. An ideal E-factor is 0, meaning no waste is generated. rsc.org The pharmaceutical industry has historically had very high E-factors, often ranging from 25 to over 100, due to complex, multi-step syntheses. nih.gov

Process Mass Intensity (PMI) considers the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specified mass of product. The ideal PMI is 1, indicating that only the mass of the product itself was used in the process. The relationship between the two metrics is given by: E-Factor = PMI - 1. nih.gov

Below is a comparative table illustrating the typical E-factors across different chemical industry sectors, highlighting the environmental challenge and opportunity within pharmaceutical manufacturing.

| Industry Sector | Annual Product Tonnage | E-Factor (kg waste/kg product) |

| Oil Refining | 106 - 108 | < 0.1 |

| Bulk Chemicals | 104 - 106 | < 1 - 5 |

| Fine Chemicals | 102 - 104 | 5 - >50 |

| Pharmaceuticals | 10 - 103 | 25 - >100 |

This table provides typical E-factor ranges for different sectors of the chemical industry.

By adopting greener synthetic routes, such as those employing biocatalysis, the pharmaceutical industry is actively working to reduce its environmental footprint and lower the E-factors associated with the production of vital intermediates like this compound.

Development of Eco-Friendly Reaction Conditions and Processes (e.g., aqueous media)

A significant advancement in the green production of this compound and related chiral amino alcohols is the development of processes that operate under eco-friendly conditions. A primary goal is the replacement of volatile and often hazardous organic solvents with water.

Biocatalytic reactions are particularly well-suited for aqueous media, as enzymes have evolved to function in the aqueous environment of living cells. nih.gov The use of ketoreductases and transaminases for the asymmetric synthesis of chiral amines and alcohols can often be performed in water or aqueous buffer systems, sometimes with a minimal amount of a water-miscible co-solvent to aid substrate solubility. rsc.orgmdpi.com This approach not only reduces the environmental impact associated with solvent use and disposal but also simplifies downstream processing, as the product may be more easily separated from the aqueous phase.

Key developments in eco-friendly processes for chiral amino alcohol synthesis include:

Whole-cell biocatalysis: Using whole microbial cells as the catalyst can be advantageous as it eliminates the need for costly and time-consuming enzyme purification. The cells can be used in aqueous fermentation broths, and often contain inherent systems for cofactor regeneration, a crucial aspect for the economic feasibility of redox biocatalysis. acs.org

Immobilized Enzymes: Immobilizing enzymes on a solid support allows for their easy separation from the reaction mixture and subsequent reuse over multiple cycles. This enhances the process's cost-effectiveness and reduces the environmental burden of catalyst production. nih.gov

Aqueous Micellar Systems: For substrates with poor water solubility, conducting reactions in aqueous solutions containing surfactants that form micelles can be an effective strategy. This creates a microenvironment that can solubilize the substrate while the bulk solvent remains water, combining the benefits of an aqueous system with the ability to handle hydrophobic molecules. nih.gov

One-pot, multi-enzyme cascades: Combining multiple enzymatic steps in a single reactor (a "one-pot" process) avoids the need for isolation and purification of intermediates, which saves on solvents, energy, and time, thereby significantly reducing waste and improving process efficiency. rsc.org

These strategies represent a move towards more sustainable and environmentally responsible manufacturing of chiral intermediates. The application of these eco-friendly conditions to the synthesis of this compound is a key area of ongoing research and development, aiming to align pharmaceutical production more closely with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (S)-2-amino-1-(4-methoxyphenyl)ethanol, and what are their respective yields and limitations?

- Answer : The compound is commonly synthesized via reduction of 2-azido-1-(4-methoxyphenyl)ethanone using LiAlH₄ in dry Et₂O, achieving an 82% yield (racemic mixture) . Another method involves borane-dimethyl sulfide (BDMS) or AlCl₃-NaBH₄ in tetrahydrofuran (THF) to synthesize 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, a precursor for venlafaxine hydrochloride . Limitations include the racemic nature of products and the need for chiral resolution.

Q. What analytical techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- ¹H NMR : Peaks at δ 3.24–3.30 (dd, CH₂), 3.86 (s, OCH₃), and 7.07–7.42 (d, aromatic H) .

- EIMS : Major fragments at m/z 167 ([M – HCl]) and 137 ([M – HCl – CH₂NH₂]) .

- Chiral HPLC : To confirm enantiomeric purity, critical for pharmaceutical applications .

Q. How is this compound utilized as an intermediate in drug synthesis?

- Answer : It is a key intermediate in synthesizing venlafaxine hydrochloride, an antidepressant. The process involves N,N-dimethylation with formic acid-formaldehyde, followed by HCl treatment in isopropanol to achieve high-purity venlafaxine .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

- Answer : Enantioselective methods include:

- Biocatalysis : Using plant cells (e.g., P. crispum) or microbial systems for asymmetric reduction of ketone precursors, influenced by exogenous agents (e.g., ethanol, glucose) to enhance enantiomeric excess (ee) .

- Chiral Catalysts : Water-soluble iridium complexes with N-heterocyclic carbene ligands for N-monoalkylation of ammonia, though yields and ee require optimization .

Q. What contradictions exist in the literature regarding synthetic methodologies for this compound?

- Answer : Discrepancies arise in:

- Reduction Efficiency : LiAlH₄ yields racemic mixtures (82%), while BDMS/AlCl₃-NaBH₄ methods may introduce side products during cyclization .

- Purification Challenges : Racemization risks during HCl salt formation (e.g., venlafaxine synthesis) necessitate stringent pH and temperature control .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Answer : Challenges include:

- Catalyst Stability : Metal catalysts (e.g., Pd/C) may degrade under industrial conditions, reducing ee .

- Solvent Systems : Et₂O and THF are hazardous at scale; alternatives like ethanol or isopropanol require re-optimization of reaction kinetics .

Q. How does the stereochemistry of this compound impact its biological activity?

- Answer : The (S)-enantiomer is critical for binding to neurotransmitter receptors (e.g., serotonin-norepinephrine reuptake inhibitors). Racemic mixtures may reduce efficacy or introduce off-target effects, as seen in venlafaxine’s structure-activity relationship .

Methodological Recommendations

- Optimization : Screen chiral auxiliaries (e.g., Evans oxazolidinones) during ketone reductions to enhance ee .

- Scale-Up : Replace Et₂O with safer solvents (e.g., MTBE) and employ continuous flow reactors to mitigate racemization .

- Ecological Impact : Assess biodegradability via OECD 301 guidelines, given its natural occurrence in Nymphaea rudgeana .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.